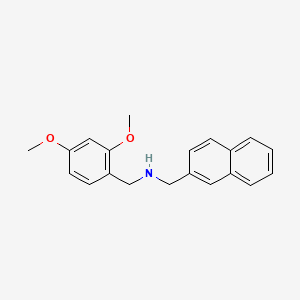
N-(2,4-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE is an organic compound that belongs to the class of amines It features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a naphthylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE typically involves the reaction of 2,4-dimethoxybenzyl chloride with 2-naphthylmethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,4-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE: Lacks the naphthylmethyl group.
N-(2-NAPHTHYLMETHYL)-N-METHYLAMINE: Lacks the dimethoxybenzyl group.
N-(2,4-DIMETHOXYBENZYL)-N-(PHENYLMETHYL)AMINE: Contains a phenylmethyl group instead of a naphthylmethyl group.
Uniqueness
N-(2,4-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE is unique due to the presence of both the 2,4-dimethoxybenzyl and 2-naphthylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-22-19-10-9-18(20(12-19)23-2)14-21-13-15-7-8-16-5-3-4-6-17(16)11-15/h3-12,21H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWXUYGKDQRTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)
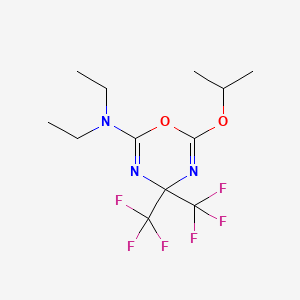
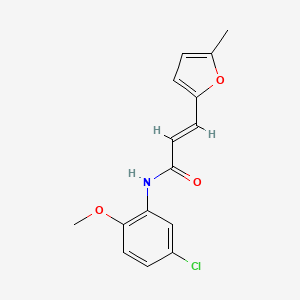

![N-{[1-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B5752368.png)

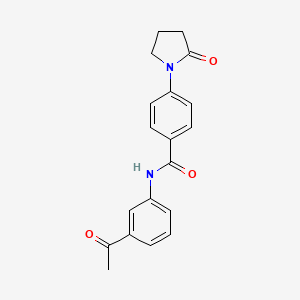
![7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5752376.png)
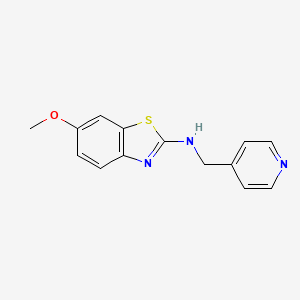

![2-(4-bromophenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinazolin-4-amine](/img/structure/B5752401.png)
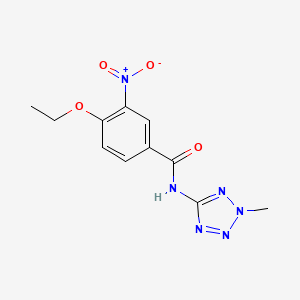
![2,4-Dichloro-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B5752415.png)
![METHYL 2-METHYL-9-(2-PIPERIDINOETHYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE](/img/structure/B5752419.png)
